3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide
Overview
Description
3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide, also known as MPSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are commonly used as antidiabetic drugs. However, MPSP has shown promising results in other areas of research, such as cancer treatment and neuroprotection.
Mechanism of Action
The mechanism of action of 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide is not fully understood. However, studies have suggested that 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide exerts its effects by inhibiting the activity of the enzyme sulfonylurea receptor 1 (SUR1). This enzyme is involved in regulating insulin secretion in pancreatic beta cells. By inhibiting SUR1, 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide can enhance insulin secretion and improve glucose metabolism. Additionally, 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide may also have other targets in cancer cells and neurons, which contribute to its therapeutic effects.
Biochemical and physiological effects:
3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide has been shown to have several biochemical and physiological effects. In pancreatic beta cells, 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide enhances insulin secretion by closing ATP-sensitive potassium channels and depolarizing the cell membrane. This leads to an influx of calcium ions, which triggers insulin release. In cancer cells, 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide induces cell death by activating caspase-dependent and caspase-independent pathways. In neurons, 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide protects against oxidative stress by reducing reactive oxygen species and increasing antioxidant enzyme activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide in lab experiments is its potency and specificity. 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide has been shown to have a high affinity for SUR1 and other targets, which makes it a valuable tool for studying their functions. Additionally, 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide is relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations to using 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide in lab experiments. One of the main limitations is its potential toxicity. 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide may have off-target effects that could complicate data interpretation.
Future Directions
There are several future directions for research on 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide. One area of interest is the development of more potent and selective SUR1 inhibitors based on the structure of 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide. Another area of research is the investigation of 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide's effects on other diseases, such as epilepsy and traumatic brain injury. Additionally, studies could explore the potential of 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide as a combination therapy with other drugs for cancer treatment. Finally, research could focus on optimizing the synthesis of 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide to improve its yield and purity.
Scientific Research Applications
3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is cancer treatment. Studies have shown that 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide can induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to inhibit tumor growth in animal models.
Another area of research where 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide has shown potential is neuroprotection. Studies have demonstrated that 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide can protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-(pyridin-4-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-17-2-7-20(8-3-17)25-29(27,28)21-9-4-18(5-10-21)6-11-22(26)24-16-19-12-14-23-15-13-19/h2-5,7-10,12-15,25H,6,11,16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSMMTGFSHJDSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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